REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:16])[C:10](=[N:14]O)[C:11]([OH:13])=[O:12])C.N(=C1C=CC=C[CH:20]1[C:21](CC(OCC)=O)=[O:22])O.[C:33](OC(=O)C)(=O)[CH3:34].[H][H].N#N>[Pd].C(O)(=O)C>[C:21]([NH:14][CH:10]([C:9](=[O:16])[C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:11]([O:13][CH2:33][CH3:34])=[O:12])(=[O:22])[CH3:20] |f:0.1|
|
Name
|
ethyl 2-oximinobenzoylacetate (ethyl 2-oximino-3-oxo-3-phenylpropionate)
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)C(C(C(=O)O)=NO)=O.N(O)=C1C(C(=O)CC(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is subsequently concentrated under reduced pressure on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 259.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 209.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |